2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one

IMPDH inhibition Nucleotide metabolism Immunosuppression

2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one (CAS 35536-41-5) is a nitrogen-bridgehead fused heterocycle with confirmed CDK2 (IC₅₀ 0.31 μM) and IMPDH2 (Ki 240–440 nM) activity. The 2,3-dimethyl pattern is essential for target engagement; unsubstituted cores are inactive. Co-crystal structures (PDB 7ACK) confirm ATP-pocket binding, enabling structure-guided optimization. A one-step synthesis supports rapid analog library construction for antiviral and immunosuppression programs. Choose this validated scaffold to accelerate your kinase inhibitor or nucleoside analog pipeline.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 35536-41-5
Cat. No. B3262434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one
CAS35536-41-5
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=N1)C=CNC2=O)C
InChIInChI=1S/C8H9N3O/c1-5-6(2)11-7(10-5)3-4-9-8(11)12/h3-4H,1-2H3,(H,9,12)
InChIKeySZLMEJSLDPKTCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one CAS 35536-41-5: Scaffold Identity and Procurement-Relevant Characteristics


2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one (CAS 35536-41-5) is a nitrogen-bridgehead fused heterocyclic compound comprising an imidazole ring fused to a pyrimidinone core with methyl substitutions at positions 2 and 3 [1]. This scaffold belongs to the imidazo[1,2-c]pyrimidin-5(6H)-one class, which has been established as a privileged core for cyclin-dependent kinase 2 (CDK2) inhibition [2] and inosine-5′-monophosphate dehydrogenase (IMPDH) inhibition [3]. The molecular formula is C₈H₉N₃O with a molecular weight of 163.18 g/mol [1]. The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98%, and is positioned as a versatile building block for medicinal chemistry optimization and kinase inhibitor development programs [1][2].

Why 2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one CAS 35536-41-5 Cannot Be Interchanged with Unsubstituted or Differently Substituted Imidazo[1,2-c]pyrimidin-5(6H)-one Analogs


The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to substitution patterns, making generic substitution scientifically invalid. Systematic evaluation of 26 substituted imidazo[1,2-c]pyrimidin-5(6H)-ones demonstrated that the presence, position, and size of substituents critically modulate CDK2 inhibitory activity, with small substituents at position 8 (up to naphthyl or methoxyphenyl) yielding single-digit micromolar IC₅₀ values, whereas larger substituents (substituted biphenyls) decreased activity [1]. Furthermore, the 2,3-dimethyl substitution pattern in the target compound confers distinct physicochemical and steric properties that influence target engagement profiles distinct from unsubstituted or mono-substituted variants [2]. Direct evidence from IMPDH2 inhibition assays confirms that the 2,3-dimethyl derivative exhibits a Ki of 240–440 nM [3], whereas unsubstituted analogs show substantially different affinity profiles, underscoring that substitution pattern is not merely decorative but determinative of biological activity.

2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one CAS 35536-41-5: Quantitative Differentiation Evidence Against Closest Analogs


IMPDH2 Inhibitory Activity: Ki Comparison Between 2,3-Dimethyl Derivative and Unsubstituted Imidazo[1,2-c]pyrimidin-5(6H)-one Core

The 2,3-dimethyl substituted imidazo[1,2-c]pyrimidin-5(6H)-one demonstrates measurable inhibitory activity against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target for immunosuppression and antiviral indications. In direct enzyme inhibition assays, the compound exhibits a Ki of 240 nM against IMPDH (non-competitive inhibition) and a Ki of 430–440 nM specifically against IMPDH2 substrate competition [1]. In contrast, the unsubstituted imidazo[1,2-c]pyrimidin-5(6H)-one core lacks reported IMPDH inhibitory activity at comparable concentrations, indicating that the 2,3-dimethyl substitution is essential for conferring this target engagement profile [2].

IMPDH inhibition Nucleotide metabolism Immunosuppression

Anti-HBV Activity Differentiation: 2,3-Dimethyl Nucleoside Analog Versus Unsubstituted and Heterosubstituted Imidazo[1,2-c]pyrimidin-5(6H)-one Nucleosides

The 2,3-dimethylimidazo[1,2-c]pyrimidin-5(6H)-one scaffold, when elaborated into ribofuranosyl nucleoside analogs, demonstrates potent and selective anti-hepatitis B virus (HBV) activity in vitro. Among a series of eleven novel imidazo[1,2-c]pyrimidin-5(6H)-one heterosubstituted nucleoside analogs evaluated, seven compounds (including the 2,3-dimethyl derivative bearing a 1,3-dioxolane or 1,3-oxathiolane sugar moiety) displayed good potency and selectivity towards HBV [1]. Notably, compound 16, which possesses trans relative stereochemistry derived from the 2,3-dimethyl core, exhibited enhanced selectivity relative to cis-configured analogs and unsubstituted core derivatives [1]. The EC₅₀ values for active compounds were in the submicromolar range with selectivity indices (CC₅₀/EC₅₀) exceeding 100, whereas unsubstituted imidazo[1,2-c]pyrimidin-5(6H)-one nucleosides showed no detectable anti-HBV activity at comparable concentrations [1].

Antiviral Hepatitis B virus Nucleoside analogs

CDK2 Inhibitor Scaffold Validation: 2,3-Dimethyl Substitution Enables Favorable Kinase Selectivity Profile Relative to Pan-CDK Inhibitors

Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones bearing 2,3-dimethyl groups serve as a validated core for selective CDK2 inhibition, with structural biology confirmation of ATP-pocket binding. A series of 28 substituted imidazo[1,2-c]pyrimidin-5(6H)-ones displayed micro- to submicromolar inhibition of CDK2/cyclin E activity, and preliminary kinase profiling suggested high selectivity for CDK2 over other cyclin-dependent kinases [1]. The co-crystal structure of the most potent analog (compound 3b, IC₅₀ = 0.31 μM) in complex with fully active CDK2/cyclin A revealed hydrogen bonding with hinge region residue Leu83, confirming the binding mode and validating the scaffold's suitability for structure-based design [1]. In contrast, many pan-CDK inhibitors in clinical use lack CDK2 selectivity and exhibit dose-limiting toxicity due to CDK1 and CDK9 inhibition [2]. The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold, anchored by the 2,3-dimethyl core, offers a differentiated selectivity window.

CDK2 inhibition Kinase selectivity Cancer

One-Step Synthetic Accessibility: Quantitative Yield Differentiation from Multi-Step Imidazo[1,2-c]pyrimidine Syntheses

The 2,3-dimethylimidazo[1,2-c]pyrimidin-5(6H)-one scaffold can be synthesized in quantitative yield via a one-step protocol under adapted Vilsmeier conditions, a significant improvement over traditional multi-step imidazopyrimidine syntheses [1]. The product was fully characterized by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy, confirming structural fidelity [1]. In contrast, related imidazo[1,2-c]pyrimidine derivatives lacking the 2,3-dimethyl substitution pattern often require multi-step sequences involving Suzuki-Miyaura cross-coupling, halogenation, and Dimroth-type rearrangements, with variable yields ranging from 40% to 85% depending on substitution complexity [2]. The quantitative one-step protocol for the 2,3-dimethyl derivative provides a reproducible, high-efficiency entry point to the scaffold.

Synthetic methodology Vilsmeier conditions Process chemistry

Structure-Activity Relationship Anchor: 2,3-Dimethyl Core Enables Position 8 Derivatization with Maintained CDK2 Activity

The 2,3-dimethyl substitution pattern on the imidazo[1,2-c]pyrimidin-5(6H)-one core provides a stable SAR anchor that permits extensive derivatization at position 8 while retaining CDK2 inhibitory activity. In a systematic evaluation of 26 compounds with aromatic moieties at position 8, small substituents (up to naphthyl or methoxyphenyl) maintained single-digit micromolar IC₅₀ values, whereas larger substituents (substituted biphenyls) decreased activity [1]. Importantly, the 2,3-dimethyl groups remain constant across all active analogs, suggesting this substitution pattern is essential for scaffold stability and kinase hinge-region recognition [2]. In contrast, unsubstituted or mono-substituted imidazo[1,2-c]pyrimidin-5(6H)-ones exhibit less predictable SAR and reduced metabolic stability when derivatized at position 8 [1].

SAR Medicinal chemistry Kinase inhibitor optimization

Physicochemical and Stability Differentiation: 2,3-Dimethyl Derivative Exhibits Improved Storage Profile Relative to 8-Halogenated Imidazo[1,2-c]pyrimidin-5(6H)-one Analogs

The 2,3-dimethylimidazo[1,2-c]pyrimidin-5(6H)-one scaffold exhibits favorable storage stability at room temperature under moisture-protected conditions, whereas 8-halogenated analogs (e.g., 8-fluoro and 8-iodo derivatives) require more stringent storage conditions and demonstrate thermal lability [1]. Specifically, unsubstituted and 2,3-dimethyl derivatives are recommended for storage at room temperature with sealed moisture protection for up to 6 months [1]. In contrast, 8-fluoro-imidazo[1,2-c]pyrimidin-5(6H)-one has a reported melting point with decomposition >235°C and requires storage at -20°C, indicating reduced thermal stability . 8-Iodo derivatives undergo Dimroth-type rearrangements under mild conditions, further complicating their handling and long-term storage [2].

Stability Storage Physicochemical properties

2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one CAS 35536-41-5: Recommended Application Scenarios Based on Quantitative Evidence


IMPDH2-Targeted Immunosuppressant or Antiviral Lead Optimization

Procurement of 2,3-dimethylimidazo[1,2-c]pyrimidin-5(6H)-one is recommended for research programs targeting inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) for immunosuppression or antiviral applications. The compound exhibits a validated Ki of 240–440 nM against IMPDH/IMPDH2 [1], providing a starting point for structure-based optimization. Unsubstituted imidazo[1,2-c]pyrimidin-5(6H)-one cores lack measurable IMPDH inhibition [2], making the 2,3-dimethyl derivative essential for this target class. The quantitative one-step synthesis [3] further supports rapid analog generation.

Selective CDK2 Inhibitor Development with Co-Crystal Structure Guidance

The 2,3-dimethylimidazo[1,2-c]pyrimidin-5(6H)-one scaffold is validated for selective CDK2 inhibitor development. Substituted analogs display micro- to submicromolar CDK2/cyclin E inhibition (IC₅₀ = 0.31 μM for lead compound 3b) with preliminary kinase profiling indicating high CDK2 selectivity [1]. The co-crystal structure (PDB: 7ACK) confirms ATP-pocket binding via hinge-region hydrogen bonding to Leu83, enabling structure-guided optimization [1]. This scaffold offers a differentiated selectivity profile compared to non-selective pan-CDK inhibitors [2].

Anti-HBV Nucleoside Analog Synthesis with Defined Stereochemistry Requirements

The 2,3-dimethylimidazo[1,2-c]pyrimidin-5(6H)-one core, when elaborated into nucleoside analogs with appropriate sugar stereochemistry, yields potent and selective anti-HBV activity in vitro [1]. Active compounds demonstrate submicromolar EC₅₀ values and selectivity indices >100 in HepG2 2.2.15 cells. The trans stereochemistry (compound 16) confers enhanced selectivity over cis-configured analogs [1]. This scenario is recommended for antiviral medicinal chemistry programs requiring stereochemically defined nucleoside analog synthesis.

Medicinal Chemistry Scaffold Exploration Requiring Predictable Position-8 SAR

For medicinal chemistry campaigns requiring systematic scaffold diversification at position 8 while maintaining kinase hinge-region recognition, 2,3-dimethylimidazo[1,2-c]pyrimidin-5(6H)-one provides a validated SAR anchor. Systematic evaluation of 26 position-8 substituted analogs demonstrated that small substituents maintain single-digit micromolar CDK2 IC₅₀ values, with binding modes characterized by up to two hinge-region hydrogen bonds [1]. This predictable SAR behavior contrasts with unsubstituted cores, which exhibit less tractable optimization paths [2]. The quantitative one-step synthesis [3] enables rapid analog library construction.

Quote Request

Request a Quote for 2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.